molecular formula C8H15N3OS B11814903 (S)-1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine

(S)-1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine

Cat. No.: B11814903
M. Wt: 201.29 g/mol
InChI Key: RYAZSLCXSBEQQP-LURJTMIESA-N
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Description

(S)-1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is a chiral compound featuring a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position and a methylthio (-SCH₃) group on the propan-1-amine backbone. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its electron-withdrawing properties, which enhance metabolic stability and influence intermolecular interactions. The ethyl substituent contributes to lipophilicity, while the methylthio group introduces steric and electronic effects that modulate reactivity and selectivity .

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

(1S)-1-(5-ethyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C8H15N3OS/c1-3-7-10-11-8(12-7)6(9)4-5-13-2/h6H,3-5,9H2,1-2H3/t6-/m0/s1

InChI Key

RYAZSLCXSBEQQP-LURJTMIESA-N

Isomeric SMILES

CCC1=NN=C(O1)[C@H](CCSC)N

Canonical SMILES

CCC1=NN=C(O1)C(CCSC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents.

    Formation of the Propan-1-amine Moiety: The propan-1-amine moiety can be synthesized through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the 1,3,4-Oxadiazole Ring

5-Ethyl vs. 5-Isopropyl ()

The compound (S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine replaces the ethyl group with a bulkier isopropyl substituent. However, the enhanced lipophilicity may improve membrane permeability compared to the ethyl analog.

5-Ethyl vs. 5-Phenyl ()

(S)-3-(Methylthio)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine features an aromatic phenyl group instead of ethyl. The phenyl ring introduces π-π stacking capabilities, which can enhance interactions with aromatic residues in biological targets. However, the increased hydrophobicity may reduce aqueous solubility, a critical factor in pharmacokinetics.

Substituent Key Properties Biological Implications
5-Ethyl Moderate lipophilicity, low steric hindrance Balanced solubility and target engagement
5-Isopropyl High lipophilicity, high steric hindrance Potential for improved membrane permeability
5-Phenyl Aromatic, π-π interactions, hydrophobic Enhanced target binding but poor solubility

Heterocycle Variations

1,3,4-Oxadiazole vs. Benzimidazole ()

Replacing the oxadiazole with a benzimidazole ring (e.g., 1-(1H-benzimidazol-2-yl)-3-(methylthio)propan-1-amine dihydrochloride) alters hydrogen-bonding and π-π interactions. Benzimidazoles are more planar and polarizable, enabling stronger interactions with nucleic acids or enzymes. However, oxadiazoles exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .

1,3,4-Oxadiazole vs. Tetrazole ()

The tetrazole analog (S)-3-(methylthio)-1-(1H-tetrazol-5-yl)propan-1-amine (tetrazole-L-methionine) serves as a bioisostere for carboxylic acids. Tetrazoles offer improved acidity (pKa ~4.5–5.0), mimicking carboxylates in ionic interactions. In contrast, oxadiazoles are neutral at physiological pH, favoring passive diffusion across membranes .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Features
(S)-1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine (Target) C₈H₁₄N₃OS ~216.29 Balanced lipophilicity, chiral center
(S)-3-(Methylthio)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine C₁₂H₁₄N₃OS 263.32 Aromatic interactions, low solubility
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine dihydrochloride C₁₁H₁₅N₃S·2HCl 294.23 High polarity, strong hydrogen bonding

Biological Activity

(S)-1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an oxadiazole ring and a methylthio group, which contribute to its biological activity. The molecular formula is C9H14N4OSC_9H_{14}N_4OS with a molecular weight of approximately 218.30 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The oxadiazole moiety is known for its antimicrobial properties. Studies have shown that derivatives of oxadiazoles exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Compounds containing oxadiazole rings have been reported to demonstrate anticancer effects through apoptosis induction in cancer cells. In vitro studies have indicated that (S)-1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine may inhibit the proliferation of cancer cell lines such as HeLa and PC-3 .
  • Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines has been observed in animal models .

Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of the compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In vitro studies have evaluated the anticancer potential of the compound against several cell lines:

Cell LineIC50 (µM)Reference
HeLa15.5
PC-321.7
HCT11618.2

Case Studies

A recent study focused on the synthesis and evaluation of various oxadiazole derivatives, including (S)-1-(5-Ethyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine. The study reported that compounds with electron-withdrawing groups exhibited enhanced antibacterial and anticancer activities compared to their analogs lacking such groups .

Another investigation examined the anti-inflammatory effects using carrageenan-induced paw edema models in rodents. Results indicated that treatment with the compound significantly reduced edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the oxadiazole ring and substituents on the propanamine chain significantly influence biological activity. Electron-withdrawing groups enhance efficacy against microbial strains and cancer cells while reducing cytotoxicity towards normal cells .

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